2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide
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Description
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Treatment
Research has identified the potential of 2-substituted 8-hydroxyquinolines (8HQs) in the treatment of Alzheimer's disease (AD). These compounds, including the closely related therapeutic PBT2, have shown efficiency in acting as metal chaperones, disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and reversing the AD phenotype in transgenic animal models. The study by Kenche et al. (2013) revealed the molecular interactions behind the strong metal chaperone activity of PBT2, its ability to attenuate Cu(2+)/Aβ interactions, and its potential to promote neuroprotective and neuroregenerative effects Kenche et al., 2013.
Synthesis of Anticancer Agents
Fang et al. (2016) have designed and synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure through a convenient one-pot three-component method. These compounds were evaluated for antitumor activities against various cancer cell lines, including A549, HeLa, MCF-7, and U2OS, showing moderate to high levels of antitumor activities. The study highlights the potential of these compounds as anticancer agents Fang et al., 2016.
Antibacterial Activity
Asghari et al. (2014) conducted a study on the synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate. The synthesized compounds were evaluated against Gram-positive and Gram-negative bacteria, showing moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa Asghari et al., 2014.
Neuroprotection
A novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice Ghosh et al., 2008.
Properties
IUPAC Name |
2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-4-6-11-12(17)7-10(2)16(14(9)11)8-13(18)15-3/h4-7H,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNCQZJTQJLQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26669366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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